molecular formula C10H12N4O B12231964 4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine

4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine

Cat. No.: B12231964
M. Wt: 204.23 g/mol
InChI Key: XINPAKHRFKVOCJ-UHFFFAOYSA-N
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Scientific Research Applications

Anticancer Activity

Compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have been extensively studied for their anticancer properties. Research indicates that these compounds can act as selective inhibitors of various kinases involved in cancer progression. For instance, derivatives have shown effectiveness against Casein Kinase 2 (CK2), which plays a critical role in cancer cell biology. A study reported that specific pyrazolo[1,5-a]pyrimidine inhibitors exhibited low micromolar activity against CK2 with promising selectivity over other kinases .

Enzyme Inhibition

4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine has demonstrated potential as an inhibitor of membrane-bound pyrophosphatase (mPPase), which is implicated in the growth of pathogenic protozoans such as Plasmodium falciparum. This inhibition could lead to new treatments for malaria, showcasing the compound's utility in antiparasitic drug development .

Antiviral Properties

The compound's antiviral activity has also been explored, particularly against HIV and other viral pathogens. Pyrazolo[1,5-a]pyrimidines have been identified as promising candidates for further development into antiviral agents due to their ability to inhibit viral replication .

Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of this compound typically involves multi-step reactions that enhance structural diversity and functionalization. Recent advancements include greener synthetic methodologies that optimize yield and reduce environmental impact . The incorporation of various substituents at different positions on the pyrazolo core allows for tailored biological activity.

Structural Modifications

Modifying the core structure significantly affects the pharmacological profile of these compounds. For example, introducing electron-donating groups at specific positions can enhance their photophysical properties and biological activities .

Material Science Applications

In addition to medicinal applications, pyrazolo[1,5-a]pyrimidines are being investigated for their properties in material science. Their ability to act as fluorophores makes them suitable for optical applications such as chemosensors and probes for studying intracellular dynamics . The tunable photophysical properties of these compounds allow for their use in developing advanced materials with specific optical characteristics.

Case Study: CK2 Inhibition

In a detailed study on CK2 inhibitors derived from pyrazolo[1,5-a]pyrimidine, researchers optimized several compounds leading to enhanced selectivity and potency against CK2α and CK2α’ isoforms. The most promising candidates were tested against a panel of cancer cell lines, demonstrating significant antiproliferative effects .

Case Study: Antimalarial Activity

Another study focused on the antimalarial potential of pyrazolo[1,5-a]pyrimidine derivatives showed that specific compounds effectively inhibited P. falciparum mPPase activity and reduced parasite growth in vitro . This research highlights the importance of this compound class in developing new treatments for malaria.

Biological Activity

4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its versatility in drug design. The morpholine moiety enhances the compound's solubility and bioavailability.

Research indicates that this compound acts primarily as an inhibitor of casein kinase 2 (CK2), an enzyme implicated in various cancers and inflammatory diseases. The inhibition of CK2 can disrupt cellular signaling pathways that promote tumor growth and survival.

Anticancer Activity

Several studies have reported the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a study found that derivatives with this core exhibited significant inhibitory activity against CK2α with IC50 values ranging from 8 nM to 38 nM . The selectivity of these compounds was demonstrated through differential scanning fluorimetry (DSF) against a panel of 56 kinases .

Table 1: Summary of Biological Activity Against CK2

Compound NameTarget KinaseIC50 (nM)Selectivity
This compoundCK2α8High
Other Pyrazolo DerivativesVariousVariesModerate

Antiviral Activity

In addition to its anticancer properties, some studies suggest that pyrazolo[1,5-a]pyrimidines may possess antiviral activity. A derivative was identified as having potent antiviral effects against specific viral targets, although detailed mechanisms remain under investigation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Modifications at the morpholine ring and the pyrazolo core can enhance or diminish activity. For example:

  • Substituents on the Pyrazolo Core : Variations in substituents at positions 2 and 7 of the pyrazolo ring have been shown to affect binding affinity to CK2.
  • Morpholine Modifications : Alterations in the morpholine group can impact solubility and cellular uptake.

Table 2: Influence of Structural Modifications on Activity

Modification TypeExample ChangeEffect on Activity
Substituent at Position 2-CH3 to -ClIncreased potency
Substituent at Position 7-OH to -NH2Decreased potency
Morpholine Ring VariationCyclizationImproved bioavailability

Case Studies

A notable case study involved the evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives in vitro against cancer cell lines. The study found that compounds with specific substitutions showed enhanced antiproliferative effects across multiple cancer types .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

4-pyrazolo[1,5-a]pyrimidin-5-ylmorpholine

InChI

InChI=1S/C10H12N4O/c1-3-11-14-4-2-9(12-10(1)14)13-5-7-15-8-6-13/h1-4H,5-8H2

InChI Key

XINPAKHRFKVOCJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=CC=NN3C=C2

Origin of Product

United States

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